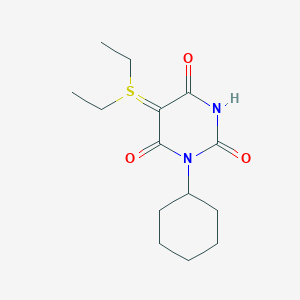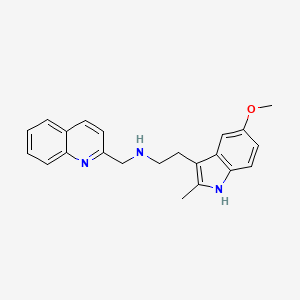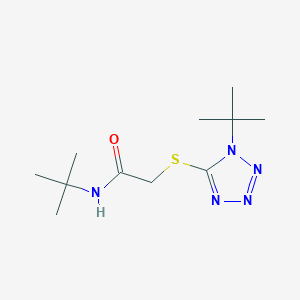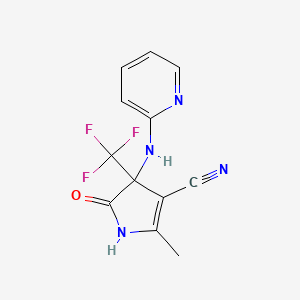
3-Cyclohexyl-5-(diethylsulfonio)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-CYCLOHEXYL-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)DIETHYLSULFANIUM is a complex organic compound that features a unique combination of a cyclohexyl group, a tetrahydropyrimidinone core, and a diethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-CYCLOHEXYL-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)DIETHYLSULFANIUM typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.
Industry: In materials science, the compound may be used in the development of novel polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism by which (1-CYCLOHEXYL-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)DIETHYLSULFANIUM exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- (1-CYCLOHEXYL-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYLSULFANIUM
- (1-CYCLOHEXYL-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)ETHYLSULFANIUM
Uniqueness: The presence of the diethylsulfanyl group in (1-CYCLOHEXYL-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)DIETHYLSULFANIUM distinguishes it from its analogs, potentially leading to different chemical reactivity and biological activity. This uniqueness can be leveraged in specific applications where the diethylsulfanyl group imparts desirable properties.
Properties
Molecular Formula |
C14H22N2O3S |
|---|---|
Molecular Weight |
298.40 g/mol |
IUPAC Name |
1-cyclohexyl-5-(diethyl-λ4-sulfanylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H22N2O3S/c1-3-20(4-2)11-12(17)15-14(19)16(13(11)18)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3,(H,15,17,19) |
InChI Key |
DZSLTEJKTPQKOF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=C1C(=O)NC(=O)N(C1=O)C2CCCCC2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-ethane-1,2-diylbis[5-(ethylsulfonyl)-1H-tetrazole]](/img/structure/B11502413.png)
![N-(5-Oxo-6-trifluoromethyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-2-phenyl-acetamide](/img/structure/B11502414.png)
![3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B11502422.png)
![2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one](/img/structure/B11502430.png)
![ethyl 3,5-dimethyl-4-[(phenylamino)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B11502432.png)
![Ethyl 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B11502440.png)
![ethyl 1-[4-amino-6-(diphenylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11502445.png)
![1-(3-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B11502448.png)

![3-fluoro-N-(3-methyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11502463.png)
![3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one](/img/structure/B11502468.png)
![Ethyl 4-methyl-5-phenyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11502475.png)

